(S)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride (S)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1286207-27-9
VCID: VC5438006
InChI: InChI=1S/C10H11FN2O3.ClH/c11-9-5-7(13(14)15)1-2-10(9)16-8-3-4-12-6-8;/h1-2,5,8,12H,3-4,6H2;1H/t8-;/m0./s1
SMILES: C1CNCC1OC2=C(C=C(C=C2)[N+](=O)[O-])F.Cl
Molecular Formula: C10H12ClFN2O3
Molecular Weight: 262.67

(S)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride

CAS No.: 1286207-27-9

Cat. No.: VC5438006

Molecular Formula: C10H12ClFN2O3

Molecular Weight: 262.67

* For research use only. Not for human or veterinary use.

(S)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride - 1286207-27-9

Specification

CAS No. 1286207-27-9
Molecular Formula C10H12ClFN2O3
Molecular Weight 262.67
IUPAC Name (3S)-3-(2-fluoro-4-nitrophenoxy)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C10H11FN2O3.ClH/c11-9-5-7(13(14)15)1-2-10(9)16-8-3-4-12-6-8;/h1-2,5,8,12H,3-4,6H2;1H/t8-;/m0./s1
Standard InChI Key LOCGTHSXUAAHBI-QRPNPIFTSA-N
SMILES C1CNCC1OC2=C(C=C(C=C2)[N+](=O)[O-])F.Cl

Introduction

Structural Characteristics and Physicochemical Properties

The compound’s molecular formula is C₁₀H₁₂ClFN₂O₃, with a molecular weight of 262.66 g/mol . Its IUPAC name, (3S)-3-(2-fluoro-6-nitrophenoxy)pyrrolidine hydrochloride, reflects the stereochemistry at the pyrrolidine’s 3-position and the substitution pattern on the phenoxy ring. Key structural elements include:

  • A pyrrolidine ring with an (S)-configured chiral center.

  • A 2-fluoro-6-nitrophenoxy group attached to the pyrrolidine.

  • A hydrochloride salt form, enhancing solubility and stability .

The fluorine and nitro groups confer electronic effects that influence reactivity. The nitro group’s electron-withdrawing nature polarizes the aromatic ring, while the fluorine atom enhances metabolic stability and binding interactions.

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis involves three primary steps:

  • Nitration: 2-Fluorophenol undergoes nitration to introduce the nitro group at the 6-position, yielding 2-fluoro-6-nitrophenol.

  • Etherification: Reaction of 2-fluoro-6-nitrophenol with (S)-3-chloropyrrolidine under basic conditions forms the ether linkage.

  • Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt.

Industrial-scale production employs continuous flow reactors to optimize yield and purity.

Retrosynthetic Analysis

Chemical Reactivity and Derivative Formation

Functional Group Transformations

The compound undergoes characteristic reactions:

  • Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding (S)-3-(2-fluoro-6-aminophenoxy)pyrrolidine.

  • Fluorine Substitution: Nucleophilic aromatic substitution replaces fluorine with amines or thiols under DMF at elevated temperatures.

Stability Considerations

The nitro group’s electron-withdrawing effect stabilizes the phenoxy ring against electrophilic attack but renders it susceptible to reduction. The hydrochloride salt enhances hygroscopicity, requiring anhydrous storage .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

In malaria research, related quinoline-based inhibitors (e.g., Ki8751) target Plasmodium kinases like PfPK6 . Although this compound’s kinase inhibition remains unstudied, its urea and aryl ether motifs align with pharmacophores critical for binding ATP pockets .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBioactivity Trends
4-(2-Fluoro-6-nitrophenoxy)piperidinePiperidine vs. pyrrolidine ringReduced metabolic stability
Ki8751Quinoline core vs. pyrrolidineEnhanced kinase inhibition

The pyrrolidine ring’s smaller size and chirality may improve target selectivity compared to piperidine analogs.

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a precursor for:

  • Anticancer Agents: Nitro-reduced analogs could act as DNA intercalators.

  • Antimicrobials: Fluorine enhances penetration through bacterial membranes.

Chemical Biology Probes

Its reactive nitro group enables photoaffinity labeling for target identification in proteomic studies.

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